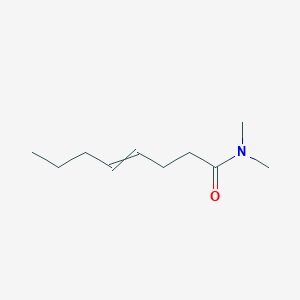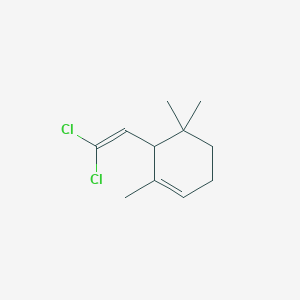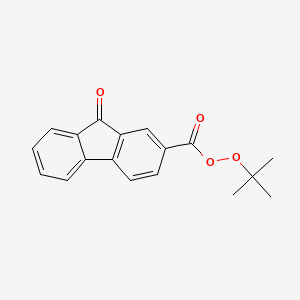
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is an organic compound with the molecular formula C11H16O5. It is a derivative of cyclohexene and is characterized by the presence of both ester and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of cyclohexene derivatives with malonic acid or its esters. One common method includes the reaction of cyclohex-1-en-1-yl alcohol with dimethyl malonate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-yl ketone derivatives.
Reduction: Formation of cyclohex-1-en-1-yl alcohol derivatives.
Substitution: Formation of substituted cyclohex-1-en-1-yl esters or amides.
Applications De Recherche Scientifique
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo hydrolysis to release active metabolites that exert biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simple ester of malonic acid, used in similar synthetic applications.
Cyclohex-1-en-1-yl acetate: An ester derivative of cyclohexene, used in fragrance and flavor industries.
Cyclohex-1-en-1-yl alcohol: A hydroxyl derivative of cyclohexene, used as an intermediate in organic synthesis.
Uniqueness
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is unique due to the combination of ester and hydroxyl functional groups on a cyclohexene ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90161-14-1 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
dimethyl 2-(cyclohexen-1-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-9(12)11(14,10(13)16-2)8-6-4-3-5-7-8/h6,14H,3-5,7H2,1-2H3 |
Clé InChI |
IDQAMYKNVNFFJX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CCCCC1)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


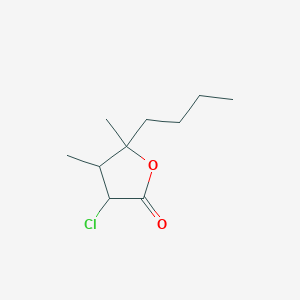
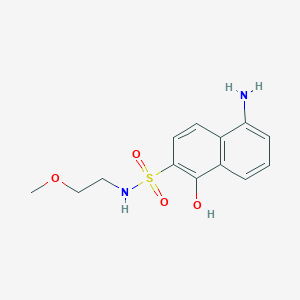
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)


![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
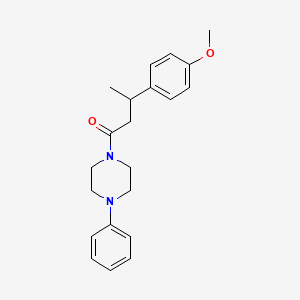
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
